molecular formula C15H22N2O2S B5181749 N-(4-ethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(4-ethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B5181749
M. Wt: 294.4 g/mol
InChI Key: MBHPXTNYWRCQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as EMD-57033, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. EMD-57033 has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a promising candidate for further research.

Mechanism of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord. In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope. It is an antipyretic, acting on the brain to decrease the temperature set point .

Safety and Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s (e.g., withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983) .

Future Directions

As Phenacetin has been withdrawn from medicinal use due to safety concerns, future research may focus on developing safer alternatives or modifying the structure to reduce the associated risks .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-4-18-14-7-5-13(6-8-14)16-15(20)17-9-11(2)19-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHPXTNYWRCQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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